Cas no 1256355-70-0 ((4-((4-Cyanobenzyl)oxy)phenyl)boronic acid)
(4-((4-Cyanobenzyl)oxy)phenyl)boronic acid Chemical and Physical Properties
Names and Identifiers
-
- (4-((4-Cyanobenzyl)oxy)phenyl)boronic acid
- 4-(4-CYANOPHENYLMETHOXY)PHENYLBORONIC ACID
- 1256355-70-0
- {4-[(4-Cyanophenyl)methoxy]phenyl}boronic acid
- SCHEMBL2553460
- (4-((4-Cyanobenzyl)oxy)phenyl)boronicacid
- Boronic acid, B-[4-[(4-cyanophenyl)methoxy]phenyl]-
- AKOS005875428
- DTXSID30655845
- CS-0174603
- 4-[(4-CYANOPHENYL)METHOXY]PHENYLBORONIC ACID
- DB-366852
- [4-[(4-cyanophenyl)methoxy]phenyl]boronic acid
- MFCD12463468
- F73688
-
- MDL: MFCD12463468
- Inchi: 1S/C14H12BNO3/c16-9-11-1-3-12(4-2-11)10-19-14-7-5-13(6-8-14)15(17)18/h1-8,17-18H,10H2
- InChI Key: HBNORKQBRPHOPG-UHFFFAOYSA-N
- SMILES: O(C1C=CC(B(O)O)=CC=1)CC1C=CC(C#N)=CC=1
Computed Properties
- Exact Mass: 253.09100
- Monoisotopic Mass: 253.0910234g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 312
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 73.5Ų
Experimental Properties
- PSA: 73.48000
- LogP: 0.81708
(4-((4-Cyanobenzyl)oxy)phenyl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 095679-250mg |
(4-((4-Cyanobenzyl)oxy)phenyl)boronic acid, 95+% |
1256355-70-0 | 95+% | 250mg |
$439.00 | 2023-09-10 | |
| Matrix Scientific | 095679-1g |
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$276.00 | 2023-05-18 | ||
| TRC | C989793-250mg |
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$546.00 | 2023-05-18 | ||
| TRC | C989793-500mg |
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| TRC | C989793-1g |
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| Alichem | A019111603-1g |
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$400.00 | 2023-09-03 | |
| Chemenu | CM131301-1g |
(4-((4-cyanobenzyl)oxy)phenyl)boronic acid |
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$*** | 2023-04-03 | |
| eNovation Chemicals LLC | D219471-1g |
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| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0574-1G |
(4-((4-cyanobenzyl)oxy)phenyl)boronic acid |
1256355-70-0 | 95% | 1g |
¥ 1,953.00 | 2023-03-31 |
(4-((4-Cyanobenzyl)oxy)phenyl)boronic acid Suppliers
(4-((4-Cyanobenzyl)oxy)phenyl)boronic acid Related Literature
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on (4-((4-Cyanobenzyl)oxy)phenyl)boronic acid
The Comprehensive Overview of (4-((4-Cyanobenzyl)oxy)phenyl)boronic Acid (CAS No. 1256355-70-0)
(4-((4-Cyanobenzyl)oxy)phenyl)boronic acid, identified by the CAS number 1256355-70-0, is a versatile and significant compound in the field of organic synthesis and materials science. This compound has garnered considerable attention due to its unique structural features and its potential applications in various scientific domains. The molecule consists of a boronic acid group attached to a phenyl ring, which is further substituted with a cyanobenzyl ether moiety. This combination of functional groups renders the compound highly reactive and amenable to a wide range of chemical transformations.
The synthesis of (4-((4-Cyanobenzyl)oxy)phenyl)boronic acid typically involves multi-step reactions, often employing Suzuki-Miyaura coupling as a key intermediate step. Recent advancements in catalytic methodologies have enabled more efficient and selective syntheses, reducing production costs and enhancing the overall yield. Researchers have also explored alternative routes, such as using transition metal catalysts or microwave-assisted synthesis, to optimize the preparation process. These developments underscore the compound's importance in modern organic chemistry.
In terms of applications, (4-((4-Cyanobenzyl)oxy)phenyl)boronic acid has found utility in the construction of biologically active molecules. Its boronic acid group facilitates cross-coupling reactions, which are pivotal in drug discovery and development. For instance, studies have demonstrated its role in synthesizing complex heterocyclic frameworks that exhibit promising pharmacological activities. Additionally, the cyanobenzyl ether moiety imparts electronic properties that are advantageous in designing materials for optoelectronic devices.
Recent research has also highlighted the potential of this compound in click chemistry and supramolecular assembly. The ability to form stable covalent bonds under mild conditions makes it an ideal building block for constructing advanced materials with tailored functionalities. Furthermore, its compatibility with various functional groups allows for modular synthesis strategies, enabling the creation of diverse molecular architectures.
The structural versatility of (4-((4-Cyanobenzyl)oxy)phenyl)boronic acid extends to its use in polymer science. By incorporating this compound into polymer backbones, scientists have developed materials with enhanced mechanical properties and thermal stability. These polymers find applications in high-performance composites and advanced coatings, showcasing the compound's broad applicability across multiple disciplines.
In conclusion, (4-((4-Cyanobenzyl)oxy)phenyl)boronic acid (CAS No. 1256355-70-0) stands as a testament to the ingenuity of modern chemical synthesis. Its unique structure, coupled with its reactivity and functional versatility, positions it as a valuable tool in both academic research and industrial applications. As ongoing studies continue to uncover new potentials for this compound, its role in shaping future innovations in organic chemistry is expected to grow significantly.
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